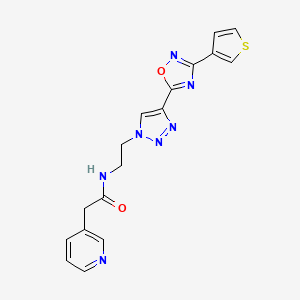

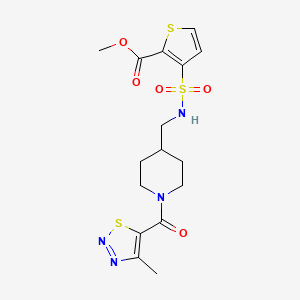

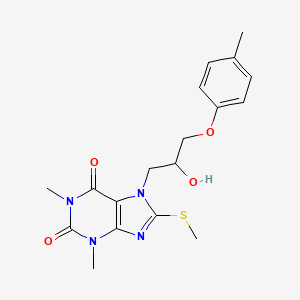

3-(N-((1-(4-甲基-1,2,3-噻二唑-5-羰基)哌啶-4-基)甲基)磺酰胺基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, such as those described in the provided papers, involves multiple steps that include the conversion of carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reactions with various N-mono-substituted hydrazines yield the target compounds, such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds are synthesized as major products and can be further modified through N-alkylation with alkyl halides to produce different derivatives . Additionally, the synthesis of sulfur-stabilized carbanions from L-valine, followed by reactions with electrophiles, demonstrates the versatility of these synthetic methods in producing complex molecules .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using advanced spectroscopic techniques. The 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS (High-Resolution Mass Spectrometry), are employed to ascertain the structural integrity and purity of the novel heterocyclic compounds . These techniques provide detailed information about the molecular framework and the substitution patterns on the heterocyclic core.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is explored through their interactions with various electrophiles. For instance, the carbanion derived from 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine reacts with different electrophiles to yield a range of products. Furthermore, selective cleavage of C-S bonds is achieved using specific reagents such as phenyl dichlorophosphate (PDCP) in the presence of sodium iodide and DMF, or by using DOWEX 50W and paraformaldehyde in acetone/water for the cleavage of acetalic C-S bonds . These reactions highlight the potential for further functionalization and diversification of the molecular structure.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of "methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate", the methodologies and analytical techniques discussed can be applied to deduce such properties. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and the functional groups present in the molecules. The presence of heteroatoms and the heterocyclic core can significantly influence the compound's reactivity, boiling point, and other physicochemical characteristics.

科学研究应用

合成和表征

杂环化学领域的研究已通过创新的合成途径导致了各种噻吩和噻二唑衍生物的开发。例如,Sedlák 等人(2008 年)讨论了通过 3-氯苯并[b]噻吩-2-羰基氯与 2-烷基-2-氨基丙酰胺的反应制备取代的(苯并[b]噻吩-2-基)-4-甲基-4,5-二氢-1H-咪唑-5-酮,展示了可应用于合成目标化合物的方法 (Sedlák, Drabina, Lánský, & Svoboda, 2008)。

细胞毒活性

Mehdhar 等人(2022 年)对新型噻吩衍生物进行的研究评估了它们对人类癌细胞系的细胞毒活性,说明了噻吩基化合物在抗癌药物开发中的潜力。这项研究可能为与“3-(N-((1-(4-甲基-1,2,3-噻二唑-5-羰基)哌啶-4-基)甲基)磺酰胺基)噻吩-2-甲酸甲酯”结构相关的化合物提出可能的生物医学应用 (Mehdhar, Alzahrani, Abdel‐Galil, Abdel-Ghani, Saeed, & Abdel‐Latif, 2022)。

抗菌活性

噻唑并[3,2]吡啶的合成及其抗菌活性评估提供了对类似化合物在解决微生物耐药性中的潜在用途的见解。El-Emary 等人(2005 年)探索了 2-氰基甲基-4-噻唑啉酮与各种醛的缩合,包括使用哌啶作为催化剂,表明了一条与所讨论化合物的合成和应用相关的途径 (El-Emary, Khalil, Ali, & El-Adasy, 2005)。

酶抑制

含有噻二唑和磺酰胺部分的化合物已被研究其抑制碳酸酐酶同工酶的能力,后者在各种生理过程中发挥重要作用。Alafeefy 等人(2015 年)对包含各种杂环部分(包括噻二唑)的磺酰胺的研究突出了这些化合物在碳酸酐酶活性受累的疾病中的潜在治疗应用 (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015)。

作用机制

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to inhibit key enzymes or disrupt essential processes in target organisms . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival or reproduction of bacteria

Pharmacokinetics

The lipophilicity of similar compounds has been determined using reversed-phase thin-layer chromatography , which could provide some insights into their absorption and distribution characteristics.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells, thereby inhibiting the spread of bacterial infections.

未来方向

属性

IUPAC Name |

methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDNIFPVMWJJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)